1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride
Description
1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride (CAS: 1269384-10-2) is a synthetic organic compound featuring a morpholine ring substituted with an acetyl group at the 4-position and a methanamine group at the 2-position, with two hydrochloride salt counterions. Its parent compound, 1-(4-acetyl-2-morpholinyl)methanamine (CAS: 182067-97-6), is a secondary amine base that is often dihydrochlorinated to enhance solubility and stability for pharmaceutical or biochemical applications . This compound is frequently utilized as a building block in drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents due to its structural versatility .
Properties
IUPAC Name |
1-[2-(aminomethyl)morpholin-4-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-6(10)9-2-3-11-7(4-8)5-9;;/h7H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKVEIFZBWTKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and potential applications in medicine.
- Chemical Name : 1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride
- CAS Number : 1269384-10-2
- Molecular Formula : C₉H₁₄Cl₂N₂O
The biological activity of 1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate neurotransmitter systems, particularly through its effects on cholinergic pathways. The compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control .
Antimicrobial Activity
Research has indicated that 1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride shows promising antimicrobial properties. In vitro studies demonstrated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anti-Cancer Properties
In studies focused on cancer cell lines, this compound exhibited cytotoxic effects. For instance:
- It was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics.
- The compound induced apoptosis in treated cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various assays. These findings indicate its potential utility in treating inflammatory conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formula C₇H₁₄Cl₂N₂O₂ (morpholine core + acetyl + methanamine + 2HCl).
Key Observations:
Heterocyclic Core Variations
- Morpholine vs. Piperidine/Triazole/Pyridine : The morpholine ring in the target compound contains an oxygen atom, enhancing polarity and solubility compared to nitrogen-rich piperidine or triazole cores (e.g., ). This makes the morpholine derivative more suitable for aqueous formulations.
- Pyridine Derivatives : Compounds like 1-(6-methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride exhibit increased aromaticity and lipophilicity, favoring blood-brain barrier penetration .
Substituent Effects Acetyl (Target) vs. Methyl (CAS 1290614-59-3): The 4-acetyl group in the target compound introduces a ketone functionality, enabling hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). In contrast, the 4-methyl group in the analogue reduces steric bulk but lacks hydrogen-bonding capacity . Halogenated/Aromatic Substituents: Compounds like 1-(2-phenoxypyridin-3-yl)methanamine dihydrochloride (CAS 1158627-80-5) incorporate aromatic systems, which may improve binding to hydrophobic enzyme pockets but reduce metabolic stability .
Salt Form and Solubility The dihydrochloride salt of the target compound increases aqueous solubility compared to monohydrochloride analogues (e.g., CAS 1290614-59-3), facilitating in vitro assays and formulation development .
Biological Activity Trends
- Morpholine derivatives are often employed in kinase inhibitors due to their ability to mimic adenine in ATP-binding sites .
- Piperidine/triazole derivatives (e.g., ) show promise in antiviral or antimicrobial applications owing to their nitrogen-rich scaffolds, which interact with nucleic acids or microbial enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(4-acetyl-2-morpholinyl)methanamine dihydrochloride, and how can reaction conditions be optimized?
- Answer : Fragment-assisted synthesis strategies are applicable, as demonstrated for structurally similar cyclopropane derivatives. For example, a fragment-based approach using dihydrochloride salt formation (e.g., via HCl-mediated protonation of the free base) achieved 97% yield in a related compound synthesis . Key steps include:
- Amine protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions.
- Ring closure : Morpholine ring formation via nucleophilic substitution under reflux (e.g., in THF at 80°C).
- Salt formation : Acidic workup (HCl/dioxane) to precipitate the dihydrochloride salt.
- Optimization : Adjust stoichiometry of HCl (typically 2.0–2.2 eq.) and solvent polarity to enhance crystallinity .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Answer :
- HPLC : Use a Primesep 100 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 5–95% over 20 min) to resolve amine and acetylated byproducts .
- NMR : NMR in DO confirms the presence of morpholine protons (δ 3.6–4.1 ppm) and acetyl groups (δ 2.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS (exact mass: ~271.18 g/mol) validates molecular formula .
Q. How should the compound be stored to ensure stability in long-term studies?
- Answer : Store at 2–8°C under inert gas (argon) in airtight containers. Avoid exposure to moisture, as dihydrochloride salts are hygroscopic. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for morpholine derivatives?
- Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Metabolite screening : Use LC-MS to rule out interference from acetylated metabolites or degradation products .
- Structural analogs : Compare activity of 1-(4-acetyl-2-morpholinyl)methanamine with non-acetylated derivatives to isolate the role of the acetyl group .
Q. What strategies are effective for studying the compound’s interaction with kinase targets (e.g., ALK inhibitors)?
- Answer :
- Docking simulations : Utilize Schrödinger Suite or AutoDock Vina with PDB structures (e.g., 4FNY for ALK) to predict binding modes of the morpholine-acetyl moiety.
- SPR (Surface Plasmon Resonance) : Immobilize the target kinase on a CM5 chip; measure binding kinetics (K: nM range) in PBS-T buffer at 25°C .
- Mutagenesis : Replace key residues (e.g., gatekeeper mutations) to validate binding specificity .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Answer :
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (70:30) to separate enantiomers (retention time difference: ~2.1 min) .
- Asymmetric catalysis : Employ Ru-BINAP catalysts for hydrogenation of prochiral intermediates (e.g., ketones to amines) with >90% enantiomeric excess (ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
